molecular formula C18H13ClN2O2 B14186363 2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one CAS No. 917871-49-9

2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one

Cat. No.: B14186363
CAS No.: 917871-49-9
M. Wt: 324.8 g/mol
InChI Key: FEKDXDJUMUOPQG-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted pyridazinone derivatives with potential pharmacological activities.

Comparison with Similar Compounds

2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

917871-49-9

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3-one

InChI

InChI=1S/C18H13ClN2O2/c19-15-10-8-14(9-11-15)18(23)17(13-5-2-1-3-6-13)21-16(22)7-4-12-20-21/h1-12,17H

InChI Key

FEKDXDJUMUOPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)N3C(=O)C=CC=N3

Origin of Product

United States

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